molecular formula C8H12N2O B069437 1-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 165744-17-2

1-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B069437
CAS No.: 165744-17-2
M. Wt: 152.19 g/mol
InChI Key: NIOIXCCDWJWNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-ethyl-1-methylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of 3-Acetyl-5-ethyl-1-methylpyrazole includes a five-membered ring with two adjacent nitrogen atoms, an acetyl group at the third position, an ethyl group at the fifth position, and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-ethyl-1-methylpyrazole typically involves the condensation of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized to yield the desired pyrazole .

Industrial Production Methods: Industrial production of 3-Acetyl-5-ethyl-1-methylpyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-ethyl-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-Acetyl-5-ethyl-1-methylpyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Pyrazole derivatives, including 3-Acetyl-5-ethyl-1-methylpyrazole, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Acetyl-5-ethyl-1-methylpyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: 3-Acetyl-5-ethyl-1-methylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

165744-17-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(5-ethyl-1-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)9-10(7)3/h5H,4H2,1-3H3

InChI Key

NIOIXCCDWJWNEY-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1C)C(=O)C

Canonical SMILES

CCC1=CC(=NN1C)C(=O)C

Synonyms

Ethanone, 1-(5-ethyl-1-methyl-1H-pyrazol-3-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methoxy-N-methyl-5-ethyl-1-methylpyrazole-3-carboxamide (2.9 g) in dry tetrahydrofuran (100 ml), under argon was cooled to -20° C. and treated with methylmagnesium bromide (9.8 ml of a 3M solution in ether). A precipitate was initially formed that re-dissolved on complete addition. The reaction mixture was stirred at 0° C. for 2 h. and then poured into saturated ammonium chloride. The aqueous phase was extracted with ethyl acetate and the combined organic phases washed with brine, dried over anhydrous magnesium sulphate and concentrated to a brown oil. The crude product was purified by silica gel chromatography eluting with 50% ethyl acetate/hexane to give the title compound as a pale brown oil, (1.97 g, 88%); (Found: M+, 152.0950. C8H12N2O requires M 152.0950); nmax (CH2Cl2) 1693, 1472, 1376 and 1352 cm-1 ; dH (CDCl3) 1.28 (3H, t, J7.4 Hz), 2.54 (3H, s), 2.61 (2H, q, J7.4 Hz), 3.84 (3H, s) and 6.56 (1H, s).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.